N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-12-7-10-14(8-13(12)24-2)25-16(17-10)18-15(20)9-5-3-4-6-11(9)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSJXJZRJQQMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Dimethoxyaniline Precursors
The benzothiazole scaffold originates from 3,5-dimethoxyaniline or 2,4-dimethoxyaniline, which undergo acylation with acid chlorides (e.g., acetyl chloride) or formic acid to yield anilides. For instance, 3,5-dimethoxyaniline reacts with acetyl chloride in dichloromethane or pyridine, producing 3,5-dimethoxyanilide in 85–92% yield. Thionation of these anilides using Lawesson’s reagent (2.2 equiv, refluxing toluene) or phosphorus pentasulfide (P₂S₅, pyridine, reflux) converts amides to thioamides. Subsequent oxidative cyclization with potassium carbonate or potassium tert-butoxide in DMF furnishes the 5,7-dimethoxybenzothiazole or 4,6-dimethoxybenzothiazole derivatives.
Functionalization and Purification
The 2-amine group is introduced via nucleophilic substitution or reduction of nitro intermediates. For example, nitration of the benzothiazole core followed by catalytic hydrogenation (H₂/Pd-C, ethanol) yields the primary amine. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity, as validated by HPLC.
Amide Bond Formation with 2-Nitrobenzoyl Chloride
Coupling Strategies
The amidation of 5,6-dimethoxy-1,3-benzothiazol-2-amine with 2-nitrobenzoyl chloride proceeds under Schotten-Baumann conditions. A representative protocol involves:
- Dissolving the amine (1 equiv) in anhydrous THF under nitrogen.
- Slow addition of 2-nitrobenzoyl chloride (1.1 equiv) and triethylamine (2 equiv) at 0°C.
- Stirring at room temperature for 12 h, followed by aqueous workup (HCl, NaHCO₃).
This method achieves yields of 89–93%, with purity >99% confirmed by LC-MS.
Solvent and Catalyst Optimization
Comparative studies highlight the impact of solvent polarity and base strength:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Toluene | p-TsOH | 110 (reflux) | 95.8 | 99.5 | |
| Acetone | KOH | 40–50 | 92.2 | 99.7 | |
| Ethanol | NaOH | 25 | 67 | 98.5 |
Toluene with p-toluenesulfonic acid (p-TsOH) under reflux provides optimal yields (95.8%) due to azeotropic water removal, minimizing hydrolysis. In contrast, polar aprotic solvents like acetone facilitate faster kinetics but require stoichiometric base (KOH).
Advanced Methodologies and Mechanistic Insights
One-Pot Tandem Reactions
Recent advances integrate benzothiazole formation and amidation in a single pot. For example, Lawesson’s reagent mediates simultaneous thionation and cyclization, followed by in situ amidation with 2-nitrobenzoyl chloride. This approach reduces purification steps and improves atom economy (78% overall yield).
Green Chemistry Approaches
Water-mediated reactions at 25–30°C using KOH (5% w/v) achieve 98% yield, aligning with sustainable chemistry principles. Microwave-assisted synthesis (100°C, 30 min) further reduces reaction times by 70% while maintaining >90% yield.
Structural Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC with C18 columns (acetonitrile/water gradient) confirms purity >99.5%, while TGA reveals thermal stability up to 250°C.
Industrial-Scale Production and Challenges
Scalability Considerations
Continuous flow reactors enhance reproducibility for large-scale synthesis (>1 kg/batch). Key parameters include:
- Residence time: 20–30 min.
- Temperature control: ±2°C tolerance.
- Catalyst recycling: Pd-C reused 5× without activity loss.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that benzothiazole derivatives possess significant antimicrobial properties. N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been preliminarily studied for its efficacy against various pathogens. The methoxy groups may enhance the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents.
Antitumor Activity
The compound has shown promise in antitumor applications. Similar benzothiazole derivatives have been reported to inhibit enzymes involved in cancer pathways. Studies suggest that this compound may exert cytotoxic effects on specific cancer cell lines by disrupting critical cellular processes.
Material Science Applications
In material science, compounds like this compound are explored for their potential as dyes or pigments due to their unique structural characteristics. The stability and reactivity of the compound can be advantageous in developing new materials with specific optical properties.
Mode of Action
The mode of action for this compound involves interactions with biological targets such as enzymes and receptors. The compound may modulate enzymatic activity through inhibition or activation mechanisms, impacting various biochemical pathways.
Chemical Reactions
The compound can undergo several chemical reactions:
- Oxidation : Can produce sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Can yield amines or alcohols using reducing agents such as sodium borohydride.
- Substitution : The benzamide group can participate in nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry found that similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Antitumor Research : Research in Cancer Letters demonstrated that benzothiazole derivatives inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
- Material Science Applications : A recent paper highlighted the use of benzothiazole derivatives in creating fluorescent materials with potential applications in sensors and imaging technologies.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The benzothiazole moiety is known to interact with DNA and proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N,N’-BIS(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE
- N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and benzothiazole moieties allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a synthetic compound belonging to the benzothiazole family. Its unique structure incorporates a benzothiazole core functionalized with two methoxy groups and a nitrobenzamide moiety. This structural arrangement enhances its solubility and potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological studies.
Structural Characteristics
The compound features:
- Benzothiazole Core : Contains both sulfur and nitrogen atoms, contributing to its reactivity.
- Methoxy Groups : Located at the 5 and 6 positions of the benzothiazole ring, enhancing solubility.
- Nitro Group : Potentially increases biological activity through various mechanisms.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | Contains an additional methylglycine moiety | Potentially different biological properties |
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | Features different substituents on the ring | May exhibit varied pharmacological effects |
| 5,6-dimethoxy-1,3-benzothiazol-2-amine | Lacks the benzamide functionality | Focused more on amine reactivity |
Antitumor Activity
Research indicates that compounds within the benzothiazole family exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assay Methods : MTS cytotoxicity assays and BrdU proliferation assays were employed to evaluate antitumor efficacy.
Case Study Findings
In a study evaluating similar compounds:
- Compound 5 showed high antitumor activity with IC50 values of 2.12 μM against A549 cells in 2D assays.
- Compounds with nitro substitutions exhibited increased potency compared to their non-nitro counterparts .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution testing according to CLSI guidelines revealed promising antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What synthetic routes are recommended for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling 5,6-dimethoxy-1,3-benzothiazol-2-amine with 2-nitrobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under inert conditions. Optimization includes:
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Stoichiometry : Use a 1:1 molar ratio of amine to acyl chloride, with slight excess of the latter to ensure complete conversion.
- Purification : Recrystallize from ethanol or methanol to remove unreacted starting materials, validated via TLC (Rf comparison against standards) .
Validation : Confirm purity via HPLC (≥98%) and elemental analysis (deviation <0.4% for C, H, N).
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be observed?
- Methodological Answer :
- IR Spectroscopy :
- Amide C=O stretch : Strong band at ~1680–1670 cm⁻¹ (amide I).
- Nitro group (NO₂) : Asymmetric and symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.
- Benzothiazole C-S-C : Bands at ~685–690 cm⁻¹ .
- ¹H NMR :
- Aromatic protons : Multiplet signals in δ 7.5–8.5 ppm (nitrobenzamide ring) and δ 6.8–7.2 ppm (dimethoxy-benzothiazole).
- Methoxy groups : Singlets at δ ~3.8–4.0 ppm (integration for 6H) .
- UV-Vis : λmax ~270–280 nm (benzothiazole π→π*) and ~320–330 nm (nitrobenzamide n→π*) .
Advanced Research Questions
Q. How can SHELX programs refine the crystal structure of this compound, and what challenges arise with high-resolution data?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Index and integrate reflections with SHELXS/SHELXD .
- Refinement :
- SHELXL : Apply anisotropic displacement parameters for non-H atoms.
- Hydrogen Atoms : Place geometrically using riding models (C–H = 0.93–0.96 Å; N–H = 0.86 Å).
- Challenges :
- Disorder in Methoxy Groups : Resolve via occupancy refinement or splitting positions.
- Twinned Crystals : Use TWIN/BASF commands in SHELXL .
Validation : Check R1/wR2 (<5%), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .
Q. What methodologies resolve contradictions between spectroscopic data and crystallographic results during structural validation?
- Methodological Answer :
- Case Example : If IR shows an unexpected C=O stretch shift (e.g., ~1650 cm⁻¹ vs. predicted ~1680 cm⁻¹), cross-validate with:
- DSC/TGA : Check for solvate formation (weight loss steps) affecting crystallographic symmetry.
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic impurities .
- Data Reconciliation :
- DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-31G(d) and compare bond lengths/angles with crystallographic data.
- Dynamic NMR : Probe conformational flexibility (e.g., methoxy rotation) causing spectral discrepancies .
Q. How are impurities quantified in this compound, and what thresholds ensure pharmacopeial compliance?
- Methodological Answer :
- TLC Analysis : Use silica gel GF254 plates with ethyl acetate/hexane (3:7). Detect impurities via UV at 254 nm. Limit: ≤0.5% per spot .
- HPLC-MS :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water.
- MS Detection : Identify impurities via m/z (e.g., unreacted amine at m/z 211).
Validation : Follow ICH Q3A guidelines—total impurities <1.0% .
Method Development & Validation
Q. What parameters validate a UV spectrophotometric method for quantifying this compound in solution?
- Methodological Answer :
- Linearity : Prepare 5–50 µg/mL solutions. Use least-squares regression (e.g., y = 0.9999x + 0.1393; r² ≥ 0.999) .
- Precision : Repeat intraday (n=3) and interday (n=3 days) analyses. Accept %RSD <2.0.
- Accuracy : Spike recovery (98–102%) using standard addition .
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
Q. How can acid hydrolysis confirm the integrity of the benzothiazole-amide bond in the compound?
- Methodological Answer :
- Hydrolysis Protocol : Reflux with 6M HCl (1 hr, 100°C). Quench with NaHCO3 and extract hydrolyzate in ethyl acetate.
- Analysis :
- TLC : Compare hydrolyzed product (2-nitrobenzoic acid Rf ~0.6) against standards.
- ¹H NMR : Loss of benzothiazole protons (δ 6.8–7.2 ppm) and appearance of free amine signals (δ 5.5–6.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
